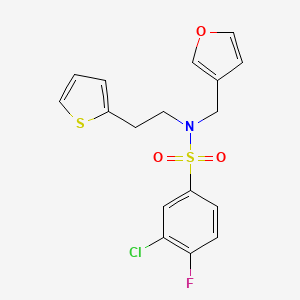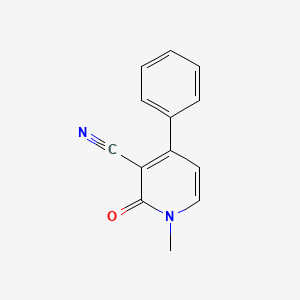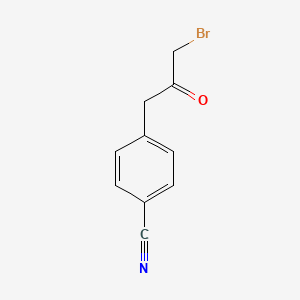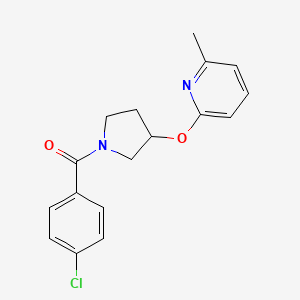![molecular formula C18H17NO2 B2518885 1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-90-1](/img/structure/B2518885.png)
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene, commonly known as PAT, is a chemical compound that has been widely studied for its potential applications in scientific research. PAT is a cyclic imine that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Regioselectivity in Bromination
A study by Pankratov et al. (2004) explores the regioselectivity of bromination for 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives. This research provides insights into the quantum chemical substantiation of bromination at alicyclic and aromatic fragments, establishing conditions for selective bromination. The findings are crucial for synthesizing non- and dibromosubstituted compounds, showing potential as stabilizing agents for cholera sera storage Pankratov et al., 2004.
Chiral Auxiliary in Asymmetric Reactions
Orsini et al. (2005) demonstrated the use of a derivative of tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, highlighting its application in asymmetric synthesis. This derivative, synthesized from naphthalene, facilitated the production of α-bromoacyloxazolidinone and carbonyl compounds, showcasing its utility in enhancing reaction selectivity Orsini et al., 2005.
Multiferroics and Chemical Transformations
Kopský (2006) discussed the role of 1,4-epiperoxides in chemical and biological transformations, focusing on the photocatalytic production of tricyclic compounds from tetrahydronaphthalene. This research underscores the importance of specific derivatives in facilitating selective reductions and rearrangements, contributing to the understanding of multiferroic materials Kopský, 2006.
Ligand-Receptor Interaction Studies
Gatti et al. (2003) studied the conformation of tetrahydronaphthalene-based receptor ligands in solution, revealing their specific isomeric structures and binding preferences to melatonin receptor subtypes. This research highlights the potential of tetrahydronaphthalene derivatives in developing targeted therapies Gatti et al., 2003.
Propiedades
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(13-14-7-2-1-3-8-14)21-19-17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2/b19-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWWJPSUJORDV-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)CC3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)CC3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328581 | |
| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
383148-90-1 | |
| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)






![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)
![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)


![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)